Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate
Brand Name: Vulcanchem
CAS No.: 161559-21-3
VCID: VC7156543
InChI: InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23)
SMILES: CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C21H19NO5
Molecular Weight: 365.385

Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate

CAS No.: 161559-21-3

Cat. No.: VC7156543

Molecular Formula: C21H19NO5

Molecular Weight: 365.385

* For research use only. Not for human or veterinary use.

Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate - 161559-21-3

Specification

CAS No. 161559-21-3
Molecular Formula C21H19NO5
Molecular Weight 365.385
IUPAC Name butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23)
Standard InChI Key KICJVWKMVXAOFV-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate under IUPAC guidelines . Alternative synonyms include ZINC1783161 and STK467999, with the CAS registry number 161559-21-3 . Its molecular formula is C21_{21}H19_{19}NO6_6, derived from a coumarin scaffold (C9_9H6_6O3_3) linked via an amide bond to a para-substituted benzoic acid butyl ester (C12_{12}H13_{13}NO3_3) .

Physical and Chemical Properties

Physicochemical Data

Limited quantitative data are available, but key properties include:

PropertyValue/DescriptionSource
Purity95%
SolubilityNot available
StabilityStable under standard conditions
Decomposition ProductsCarbon oxides, Nitrogen oxides

The compound’s poor aqueous solubility and moderate lipophilicity (inferred from its ester and aromatic groups) may necessitate formulation with surfactants or co-solvents for biological assays .

Spectroscopic Characteristics

While experimental spectra are absent in the sources, the structure predicts:

  • UV-Vis Absorption: Strong absorption near 300–350 nm due to the coumarin chromophore .

  • IR Signatures: Stretching vibrations at ~1700 cm1^{-1} (ester C=O), ~1650 cm1^{-1} (amide I), and ~1250 cm1^{-1} (C-O ester) .

Synthesis and Manufacturing

Synthetic Routes

  • Coumarin-3-carboxylic Acid Activation: Thionyl chloride or carbodiimides convert the acid to a reactive acyl chloride or mixed anhydride .

  • Amide Coupling: Reaction with 4-aminobenzoic acid derivatives, followed by esterification with butanol .

For example, the journal article describes a similar compound synthesized by coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with substituted anilines using standard amidation protocols . Adapting this method, butyl 4-aminobenzoate could be reacted with 2-oxo-2H-chromene-3-carbonyl chloride to yield the target compound .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

The compound is classified under Category 2 for skin and eye irritation and Category 3 for specific target organ toxicity (respiratory system) .

Exposure Controls

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and N95 respirator .

  • Engineering Controls: Use in a fume hood with adequate ventilation (≥6 air changes/hour) .

  • Storage: Tightly sealed containers in a cool, dry, well-ventilated area away from oxidizers .

First Aid and Emergency Response

Inhalation Exposure

Move the affected individual to fresh air and monitor for respiratory distress. Administer oxygen if breathing is labored and seek immediate medical attention .

Dermal or Ocular Contact

  • Skin: Flush with water for 15 minutes; remove contaminated clothing and wash before reuse .

  • Eyes: Rinse cautiously with water for 15 minutes, holding eyelids open. Immediate ophthalmologic evaluation is required .

Environmental and Regulatory Considerations

Ecotoxicity

Research Applications and Future Directions

Materials Science

Coumarins are employed in organic light-emitting diodes (OLEDs) and sensors due to their photostability and tunable emission . Functionalization with a butyl ester may enhance solubility in polymeric matrices .

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